N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[1-[4-(1-imidazolyl)phenyl]ethylideneamino]-2-(4-methoxyphenoxy)acetamide is a member of imidazoles.
Scientific Research Applications
1. Applications in Coordination Chemistry and Antioxidant Activity
N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(4-methoxyphenoxy)acetamide derivatives are used in the synthesis of coordination complexes, which have been explored for their antioxidant properties. Specifically, pyrazole-acetamide derivatives have been synthesized and characterized, leading to the formation of Co(II) and Cu(II) coordination complexes. These complexes have been evaluated for their antioxidant activity through various methods like DPPH, ABTS, and FRAP, showcasing significant antioxidant activity. This suggests potential applications in mitigating oxidative stress-related conditions (Chkirate et al., 2019).
2. Anticonvulsant Activity
Compounds with a structure similar to this compound have been synthesized and assessed for their anticonvulsant activity. Particularly, omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have shown promise in this area, with the most active compound in the series being 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide. This highlights the potential of these compounds in the development of new treatments for seizures and related neurological conditions (Aktürk et al., 2002).
3. Catalysis in Alkene Epoxidation
An acetamide derivative bearing two terminal imidazole rings, similar to this compound, has been synthesized and shown to be effective as a catalyst in alkene epoxidation. The ligand has been used in combination with manganese(II) ions to form metal complexes that act as catalysts. This indicates the potential utility of such compounds in industrial applications, particularly in the field of synthetic organic chemistry (Serafimidou et al., 2008).
Properties
Molecular Formula |
C20H20N4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C20H20N4O3/c1-15(16-3-5-17(6-4-16)24-12-11-21-14-24)22-23-20(25)13-27-19-9-7-18(26-2)8-10-19/h3-12,14H,13H2,1-2H3,(H,23,25)/b22-15+ |
InChI Key |
ZPNIUPQYJKSRBU-PXLXIMEGSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)OC)/C2=CC=C(C=C2)N3C=CN=C3 |
SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)OC)C2=CC=C(C=C2)N3C=CN=C3 |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)OC)C2=CC=C(C=C2)N3C=CN=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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